molecular formula C11H12BrNO3 B13592236 3-(2-Bromo-4,5-dimethoxyphenyl)-3-hydroxypropanenitrile

3-(2-Bromo-4,5-dimethoxyphenyl)-3-hydroxypropanenitrile

Cat. No.: B13592236
M. Wt: 286.12 g/mol
InChI Key: IEOOHGRLSJVYHR-UHFFFAOYSA-N
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Description

3-(2-Bromo-4,5-dimethoxyphenyl)-3-hydroxypropanenitrile is an organic compound with the molecular formula C11H12BrNO2. It is characterized by the presence of a bromo group, two methoxy groups, a hydroxy group, and a nitrile group attached to a phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)-3-hydroxypropanenitrile typically involves the bromination of 4,5-dimethoxybenzaldehyde followed by a series of reactions to introduce the nitrile and hydroxy groups. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4,5-dimethoxyphenyl)-3-hydroxypropanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 3-(2-Bromo-4,5-dimethoxyphenyl)-3-oxopropanenitrile.

    Reduction: 3-(2-Bromo-4,5-dimethoxyphenyl)-3-aminopropanenitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Bromo-4,5-dimethoxyphenyl)-3-hydroxypropanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4,5-dimethoxyphenyl)-3-hydroxypropanenitrile involves its interaction with specific molecular targets and pathways. The compound’s bromo and hydroxy groups allow it to form hydrogen bonds and halogen bonds with biomolecules, potentially affecting their function. The nitrile group can also participate in various biochemical reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

    3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile: Lacks the hydroxy group, making it less reactive in certain chemical reactions.

    3-(2-Chloro-4,5-dimethoxyphenyl)-3-hydroxypropanenitrile: Similar structure but with a chloro group instead of a bromo group, affecting its reactivity and interactions.

    3-(2-Bromo-4,5-dimethoxyphenyl)-3-aminopropanenitrile:

Properties

Molecular Formula

C11H12BrNO3

Molecular Weight

286.12 g/mol

IUPAC Name

3-(2-bromo-4,5-dimethoxyphenyl)-3-hydroxypropanenitrile

InChI

InChI=1S/C11H12BrNO3/c1-15-10-5-7(9(14)3-4-13)8(12)6-11(10)16-2/h5-6,9,14H,3H2,1-2H3

InChI Key

IEOOHGRLSJVYHR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(CC#N)O)Br)OC

Origin of Product

United States

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